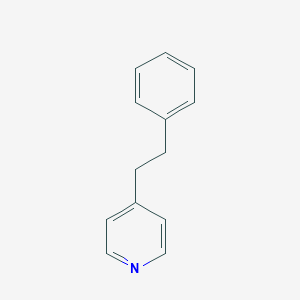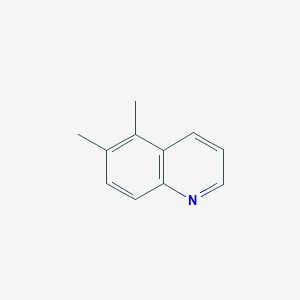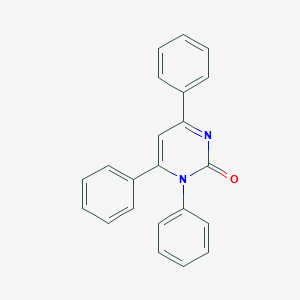
2(1H)-Pyrimidinone, 1,4,6-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone, 1,4,6-triphenyl- is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as triphenylpyrimidinone and is synthesized through a simple and efficient method.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone, 1,4,6-triphenyl- is not fully understood. However, it is believed to interact with DNA and inhibit the activity of enzymes involved in DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2(1H)-Pyrimidinone, 1,4,6-triphenyl- can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. Additionally, it has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2(1H)-Pyrimidinone, 1,4,6-triphenyl- in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 2(1H)-Pyrimidinone, 1,4,6-triphenyl-. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to explore its applications in the field of materials science, such as in the development of fluorescent sensors for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2(1H)-Pyrimidinone, 1,4,6-triphenyl- involves the reaction of 1,3-diphenylurea with acetic anhydride in the presence of a catalyst. The reaction results in the formation of triphenylpyrimidinone, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2(1H)-Pyrimidinone, 1,4,6-triphenyl- has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of metal ions in biological samples. It has also been investigated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
Propiedades
Número CAS |
72923-16-1 |
|---|---|
Nombre del producto |
2(1H)-Pyrimidinone, 1,4,6-triphenyl- |
Fórmula molecular |
C22H16N2O |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1,4,6-triphenylpyrimidin-2-one |
InChI |
InChI=1S/C22H16N2O/c25-22-23-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)24(22)19-14-8-3-9-15-19/h1-16H |
Clave InChI |
KZDTXLGZDTZKLI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



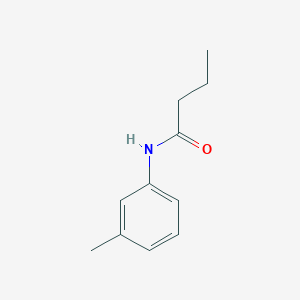
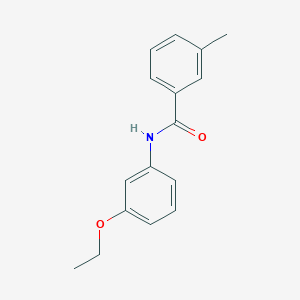
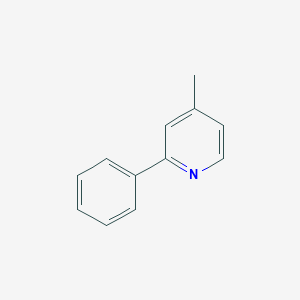
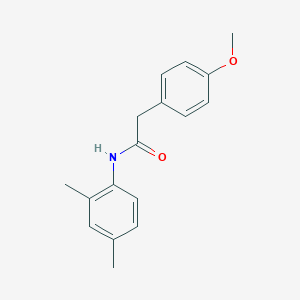


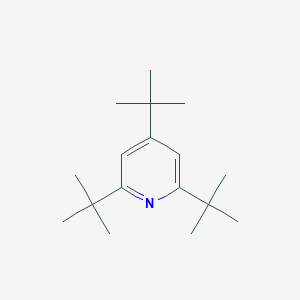

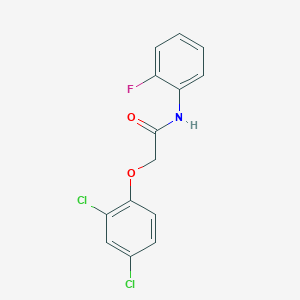
![Benzamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B184582.png)
![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)
